盐酸吖啶黄

描述

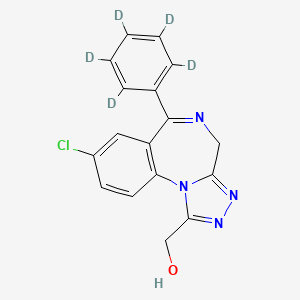

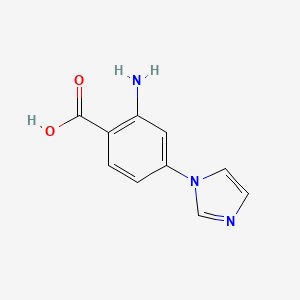

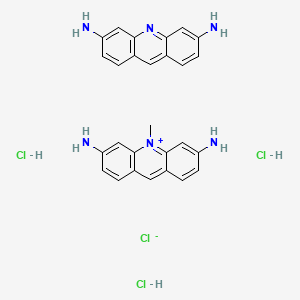

Acriflavine hydrochloride, also known as acriflavinium chloride, is a topical antiseptic . It appears as an orange or brown powder . It is derived from acridine and is known to stain the skin and may cause irritation . The hydrochloride form is more irritating than the neutral form . It has been used in applications for dual fluorescence analysis of cellular DNA and protein simultaneously .

Molecular Structure Analysis

The molecular formula of Acriflavine hydrochloride is C14H14ClN3 . Its average mass is 541.903 Da and its monoisotopic mass is 540.136292 Da .

Chemical Reactions Analysis

Acriflavine has been used as a fluorescent probe in the analysis of pharmaceutical and biological compounds . Its fluorescence can be turned off via the formation of ion-pair complexes with acidic drugs at a specific pH .

Physical And Chemical Properties Analysis

Acriflavine hydrochloride is a deep orange to brownish-red powder . It is used as a topical contrast agent and mainly stains nuclei when applied to tissues before microscopy .

科学研究应用

Antibacterial Agent

Acriflavine Hydrochloride (ACF-HCl) has been found to be effective in inhibiting the growth of the gastric pathogen Helicobacter pylori, a type 1 carcinogen . It has been shown to inhibit H. pylori growth at concentrations significantly lower than those required for other Gram-negative bacteria . ACF-HCl also demonstrates a synergistic effect with clarithromycin, a commonly used antibiotic against H. pylori .

Antimicrobial Agent

In addition to its antibacterial properties, ACF-HCl has been reported to have antiviral, antimalarial, and antifungal activities . This makes it a multipurpose drug with potential applications in treating a variety of infections .

Fluorescent Probe

The remarkable native fluorescence of ACF-HCl is exploited in the field of analytical chemistry as an efficient probe for the analysis of pharmaceutical and biological compounds . Its fluorescence can be quenched via the interaction of its basic functional groups with acidic compounds, forming ion-pair complexes with lower fluorescent properties .

Analysis of Aceclofenac

ACF-HCl has been used as a fluorescent probe for the sensitive analysis of the acidic drug aceclofenac . The method showed low values of quantitation limit and detection limit, and was found to be linear, accurate, precise, robust, and specific .

Intercalating Dye

ACF-HCl acts as an intercalating dye, inserting itself between the bases in DNA . This property has been used in applications for dual fluorescence analysis of cellular DNA and protein simultaneously .

Inhibitor of Mitochondriogenesis

ACF-HCl has been reported to inhibit mitochondriogenesis . This could potentially have implications in the treatment of diseases related to mitochondrial dysfunction .

Confocal Laser Endomicroscopy

In living mice, ACF-HCl has been used in confocal laser endomicroscopy to check the crypt structure in mucosa .

Neurospora Strain Selection

ACF-HCl has been used in Neurospora strain selection by checking the acriflavine resistance .

作用机制

- Acriflavine primarily targets high molecular weight RNA . It is used in biochemistry for fluorescently labeling RNA molecules .

- Additionally, in an animal model, acriflavine has been shown to inhibit HIF-1 (hypoxia-inducible factor 1) . HIF-1 is a heterodimeric transcription factor that responds to low oxygen levels (hypoxia) and plays a role in cancer progression .

- Acriflavine prevents dimerization of HIF-1, thereby interfering with its function in promoting blood vessel growth to supply tumors with blood. It also affects glucose uptake and utilization .

Target of Action:

Mode of Action:

Pharmacokinetics (ADME):

- Acriflavine can be absorbed through the skin or mucous membranes. It distributes throughout the body, including affected tissues. Metabolism occurs in the liver. Elimination primarily occurs via urine. The hydrochloride form is more irritating than the neutral form, affecting local bioavailability .

Action Environment:

- Stability and efficacy of acriflavine may vary based on factors such as pH, temperature, and light exposure. Acriflavine is used as a topical antiseptic for infected wounds and skin disinfection .

安全和危害

未来方向

属性

IUPAC Name |

acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3.C13H11N3.4ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;;;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXAJKFSYJFBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28Cl4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acriflavine (hydrochloride) | |

CAS RN |

69235-50-3 | |

| Record name | Acriflavine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction mass of 3,6-diaminoacridine hydrochloride and 837-73-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。